4-Oxo-1,2,6-triphenylcyclohexanecarbonitrile
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Overview
Description
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- is a complex organic compound with a unique structure that includes a cyclohexane ring, a carbonitrile group, and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with phenylmagnesium bromide to form a triphenyl derivative, followed by the introduction of a carbonitrile group through a cyanation reaction. The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanecarboxylic acid derivatives, while reduction can produce cyclohexylamine derivatives.
Scientific Research Applications
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl-: Known for its unique combination of a cyclohexane ring and three phenyl groups.
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- derivatives: Variations with different substituents on the phenyl groups.
Uniqueness
Cyclohexanecarbonitrile,4-oxo-1,2,6-triphenyl- stands out due to its specific structural features, which confer unique chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields make it a compound of significant interest.
Properties
CAS No. |
6341-61-3 |
---|---|
Molecular Formula |
C25H21NO |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-oxo-1,2,6-triphenylcyclohexane-1-carbonitrile |
InChI |
InChI=1S/C25H21NO/c26-18-25(21-14-8-3-9-15-21)23(19-10-4-1-5-11-19)16-22(27)17-24(25)20-12-6-2-7-13-20/h1-15,23-24H,16-17H2 |
InChI Key |
HUFNWVLCSKBRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(CC1=O)C2=CC=CC=C2)(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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